molecular formula C20H14N2O3 B312352 N-(9H-fluoren-2-yl)-3-nitrobenzamide

N-(9H-fluoren-2-yl)-3-nitrobenzamide

Cat. No.: B312352
M. Wt: 330.3 g/mol
InChI Key: SBQNQDZCIAPCDR-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-3-nitrobenzamide is a benzamide derivative featuring a fluorenyl group at the 2-position and a nitro substituent at the 3-position of the benzamide ring.

  • Synthesis: Likely prepared via amide coupling reactions, as seen in analogs involving propiolic acid derivatives and cyclohexylcarbamoyl intermediates.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C20H14N2O3/c23-20(14-5-3-6-17(12-14)22(24)25)21-16-8-9-19-15(11-16)10-13-4-1-2-7-18(13)19/h1-9,11-12H,10H2,(H,21,23)

InChI Key

SBQNQDZCIAPCDR-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs from the Iranian Journal of Pharmaceutical Research (2017) share the N-(9H-fluoren-2-yl) core but differ in substituents (Table 1):

Compound ID Substituent(s) Melting Point (°C) IR Stretches (cm⁻¹) Yield (%)
5g 3-Nitrophenyl, prop-2-ynamide 210–211 1647 (C=O), 2112 (C≡C) 45
5a 3-Fluorophenyl, prop-2-ynamide 199–200 1638 (C=O), 2100 (C≡C) 75
5t 4-Methylphenyl, prop-2-ynamide 165–167 1642 (C=O), 2219 (C≡C) 62
5s 4-Nitrophenyl, prop-2-ynamide 200–203 1631 (C=O), 2200 (C≡C) 50

Key observations :

  • Nitro groups (5g, 5s) correlate with higher melting points (200–211°C vs. 165–167°C for methyl-substituted 5t), likely due to enhanced dipole-dipole interactions.
  • Halogen substituents (e.g., 5a’s fluorine) moderately increase melting points compared to alkyl groups.
  • Yields vary significantly (45–75%), influenced by steric and electronic effects during synthesis.

Spectral Characteristics

Infrared Spectroscopy (IR):
  • Nitro group: Strong absorption at ~1640–1647 cm⁻¹ (C=O stretch) and additional peaks near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • Alkyne (C≡C) : Stretches at 2100–2219 cm⁻¹ in prop-2-ynamide derivatives.
Nuclear Magnetic Resonance (NMR):
  • Aromatic protons : In 5g (3-nitrophenyl), signals at δ 7.74–8.18 ppm indicate deshielding due to nitro electron withdrawal.
  • Cyclohexyl groups : Multiplet signals (δ 1.15–2.10 ppm) confirm aliphatic protons.

Reactivity and Functionalization

  • Nitro group : Can be reduced to amines for further derivatization, a pathway common in medicinal chemistry.
  • Alkyne moieties (in analogs 5a–5t): Enable click chemistry or cycloaddition reactions, absent in the target compound.

Comparison with Non-Fluorenyl Benzamides

  • Trifluoromethyl derivatives (e.g., N-[9-(2-hydroxyethyl)-9H-carbazol-3-yl]-2-(trifluoromethyl)benzamide):
    • Higher hydrophobicity due to CF₃ groups.
    • Distinct IR peaks (~1250–1150 cm⁻¹ for C-F stretches).

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